molecular formula C13H16N2OS2 B089735 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine CAS No. 102-78-3

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

Cat. No. B089735
CAS RN: 102-78-3
M. Wt: 280.4 g/mol
InChI Key: DNPSGCQXSGVQSK-UHFFFAOYSA-N
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Description

“4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine” is a compound that contains a benzothiazole scaffold. Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a significant area of research. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles have been synthesized through various chemical reactions. For example, a simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing more efficient and environmentally friendly synthesis methods for benzothiazole derivatives.

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPSGCQXSGVQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861712
Record name Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]-
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

CAS RN

102-78-3
Record name 2-[(2,6-Dimethyl-4-morpholinyl)thio]benzothiazole
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Record name Benzothiazole, 2-((2,6-dimethyl-4-morpholinyl)thio)-
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Record name Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]-
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Record name Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzothiazol-2-ylthio)-2,6-dimethylmorpholine
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